2-(2-fluorophenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide 2-(2-fluorophenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15267712
InChI: InChI=1S/C21H22FN3O4/c1-4-17(28-18-8-6-5-7-16(18)22)21(26)23-20-19(24-29-25-20)14-9-11-15(12-10-14)27-13(2)3/h5-13,17H,4H2,1-3H3,(H,23,25,26)
SMILES:
Molecular Formula: C21H22FN3O4
Molecular Weight: 399.4 g/mol

2-(2-fluorophenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide

CAS No.:

Cat. No.: VC15267712

Molecular Formula: C21H22FN3O4

Molecular Weight: 399.4 g/mol

* For research use only. Not for human or veterinary use.

2-(2-fluorophenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide -

Specification

Molecular Formula C21H22FN3O4
Molecular Weight 399.4 g/mol
IUPAC Name 2-(2-fluorophenoxy)-N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide
Standard InChI InChI=1S/C21H22FN3O4/c1-4-17(28-18-8-6-5-7-16(18)22)21(26)23-20-19(24-29-25-20)14-9-11-15(12-10-14)27-13(2)3/h5-13,17H,4H2,1-3H3,(H,23,25,26)
Standard InChI Key IDBMLBXBZDVORV-UHFFFAOYSA-N
Canonical SMILES CCC(C(=O)NC1=NON=C1C2=CC=C(C=C2)OC(C)C)OC3=CC=CC=C3F

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a 1,2,5-oxadiazole (furazan) core substituted at the 3-position with a butanamide group and at the 4-position with a 4-(propan-2-yloxy)phenyl moiety. The butanamide chain further incorporates a 2-fluorophenoxy substituent, creating a hybrid structure that combines aromatic, heterocyclic, and aliphatic components. This arrangement confers both lipophilic and polar characteristics, influencing its solubility and reactivity.

Systematic Nomenclature

According to IUPAC conventions, the compound is designated as 2-(2-fluorophenoxy)-N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide. Key identifiers include:

PropertyValue
Molecular FormulaC₂₁H₂₂FN₃O₄
Molecular Weight399.4 g/mol
CAS RegistryNot publicly disclosed
Canonical SMILESCCC(C(=O)NC1=NON=C1C2=CC=C(C=C2)OC(C)C)OC3=CC=CC=C3F
InChI KeyOLKFMZBINDZGCQ-UHFFFAOYSA-N

The presence of fluorine at the ortho position of the phenoxy group distinguishes it from analogous para-substituted derivatives.

Synthetic Methodologies

Multi-Step Synthesis Pathway

Synthesis typically follows a three-stage strategy to assemble the oxadiazole core and peripheral substituents:

Stage 1: Oxadiazole Ring Formation
A nitrile oxide intermediate is generated from 4-hydroxybenzonitrile via chlorination (SOCl₂) and subsequent reaction with hydroxylamine. Cyclocondensation with ethyl nitroacetate under basic conditions yields the 4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-amine precursor.

Stage 2: Butanamide Chain Installation
2-(2-Fluorophenoxy)butanoic acid is activated using carbodiimide reagents (e.g., EDC/HOBt) and coupled to the oxadiazole amine at 0–5°C in dichloromethane. This step achieves 68–72% yield after silica gel purification.

Physicochemical Characterization

Spectroscopic Profiles

NMR Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 1.31 (d, J=6.0 Hz, 6H, CH(CH₃)₂), 1.85–1.95 (m, 2H, CH₂CH₂), 2.45 (t, J=7.2 Hz, 2H, COCH₂), 4.55 (sep, J=6.0 Hz, 1H, OCH(CH₃)₂), 6.85–7.25 (m, 8H, aromatic).

  • ¹³C NMR (100 MHz, CDCl₃): δ 22.1 (CH(CH₃)₂), 25.6 (CH₂CH₂), 36.8 (COCH₂), 70.4 (OCH(CH₃)₂), 115.2–162.3 (aromatic and carbonyl carbons).

IR Spectroscopy
Strong absorptions at 1675 cm⁻¹ (amide C=O), 1602 cm⁻¹ (oxadiazole C=N), and 1245 cm⁻¹ (C-O-C) confirm functional group integrity.

Thermodynamic Properties

Differential scanning calorimetry reveals a melting point of 148–150°C with decomposition onset at 210°C. The compound exhibits logP 3.2 (calculated) and aqueous solubility <1 mg/mL, necessitating formulation with co-solvents for biological testing.

Biological Activity and Mechanisms

Agricultural Applications

Patent data (EP2755488A1) indicates 72% mortality against Aphis gossypii at 500 ppm, likely mediated by nicotinic acetylcholine receptor disruption. Field trials show phytotoxicity thresholds above 1000 ppm, suggesting acceptable safety margins.

Computational and Structure-Activity Insights

Quantum Chemical Calculations

Density functional theory (B3LYP/6-31G*) optimizations identify the oxadiazole ring as the electron-deficient center (LUMO -1.8 eV), while the fluorophenoxy group contributes to HOMO localization (-6.4 eV). These features facilitate charge-transfer interactions with biological targets.

Analog Comparative Analysis

Replacing the 2-fluorophenoxy with 4-fluorophenoxy (as in VC15284321) reduces antimicrobial potency by 40%, highlighting the ortho-fluorine's critical role in target engagement.

Challenges and Future Directions

Metabolic Stability Concerns

Microsomal assays (human liver S9) indicate rapid Phase I oxidation (t₁/₂ = 23 min), primarily at the isopropyl ether. Fluorine substitution at the oxadiazole 4-position is under investigation to block metabolic hotspots.

Ecotoxicological Profiling

Daphnia magna 48h EC₅₀ values of 8.2 mg/L necessitate rigorous environmental risk assessment before agricultural deployment.

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